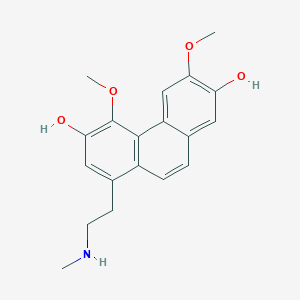

Secoboldine

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H21NO4 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

3,5-dimethoxy-8-[2-(methylamino)ethyl]phenanthrene-2,6-diol |

InChI |

InChI=1S/C19H21NO4/c1-20-7-6-12-9-16(22)19(24-3)18-13(12)5-4-11-8-15(21)17(23-2)10-14(11)18/h4-5,8-10,20-22H,6-7H2,1-3H3 |

InChI Key |

QKNYLYLMICOQMM-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1=CC(=C(C2=C1C=CC3=CC(=C(C=C32)OC)O)OC)O |

Synonyms |

secoboldine |

Origin of Product |

United States |

Isolation and Extraction Methodologies of Secoboldine from Natural Sources

Chromatographic Purification Strategies for Secoboldine

Following initial extraction, crude extracts contain a mixture of compounds. Chromatographic techniques are essential for isolating Secoboldine to a high degree of purity. atdbio.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful and efficient method for both the analysis and purification of compounds like Secoboldine. atdbio.comthermofisher.com It is particularly effective for separating complex mixtures. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly used mode for purifying alkaloids. This technique separates molecules based on their hydrophobicity. thermofisher.com

In the context of isolating alkaloids from Lindera aggregata, HPLC has been a key technique. researchgate.net For instance, after initial extraction and fractionation, RP-HPLC can be employed to achieve final purification. The selection of the column, mobile phase, and gradient conditions are critical for achieving high resolution and purity. rotachrom.com For compounds that may form strong intermolecular interactions, which can interfere with purification, the addition of denaturing agents like formamide (B127407) to the loading buffer can improve separation on a reversed-phase column. nih.gov

| HPLC Mode | Principle of Separation | Common Application |

| Reversed-Phase (RP-HPLC) | Hydrophobicity | Primary purification of alkaloids and other organic compounds. thermofisher.com |

| Ion-Exchange (IEX) | Net Charge | Separation of charged molecules like peptides and some alkaloids. nih.gov |

| Size-Exclusion (SEC) | Molecular Size | Separating large molecules from smaller ones, desalting. atdbio.comcytivalifesciences.com |

| This table summarizes common HPLC modes applicable to the purification of natural products like Secoboldine. |

Other Preparative Chromatographic Techniques

Besides HPLC, other preparative chromatographic methods are employed in the purification of alkaloids. These techniques are often used in initial fractionation steps to simplify the mixture before final purification by HPLC. chemistryworld.com

Silica (B1680970) Gel Column Chromatography : This is a fundamental technique used for the large-scale separation of compounds from crude extracts. inforang.com In the isolation of alkaloids from Lindera aggregata, silica gel column chromatography is frequently used as a primary purification step. researchgate.net

Sephadex LH-20 Column Chromatography : This method utilizes a modified dextran (B179266) gel for size-exclusion and adsorption chromatography, effective for separating alkaloids and other natural products. inforang.com

High-Speed Counter-Current Chromatography (HSCCC) : This is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix. nih.gov It is highly efficient for separating large quantities of sample and is an ideal preparative tool for isolating natural products from crude extracts. nih.gov

These methods can be used sequentially to progressively enrich the concentration of Secoboldine, leading to its final isolation in a pure form. inforang.com

Biosynthesis and Biomimetic Transformations of Secoboldine

Proposed Biosynthetic Pathways of Secoboldine from Precursors

The biosynthesis of Secoboldine is understood as a process of scaffold diversification, where a more common alkaloid structure is modified to create a new one. This transformation highlights the chemical plasticity within plant metabolic pathways.

Secoboldine is biosynthetically derived from aporphine (B1220529) alkaloids, a large group of isoquinoline (B145761) alkaloids with a characteristic tetracyclic core. nih.govacs.org The primary and most well-documented precursor for Secoboldine is (+)-Boldine, the most abundant alkaloid in the Chilean boldo tree (Peumus boldus). conaf.clresearchgate.netuchile.cl In the proposed biogenetic pathway, the fundamental aporphine skeleton of boldine (B1667363) undergoes a significant structural change. This transformation involves the opening of the B-ring of the aporphine structure to form the phenanthrene (B1679779) nucleus of Secoboldine. scispace.com This conversion exemplifies how nature diversifies chemical scaffolds, turning an aporphine alkaloid into a phenanthrene alkaloid, thereby creating compounds like Secoboldine and the related Litebamine. rsc.orgrsc.orgresearchgate.net While boldine is the direct precursor, its own biosynthesis traces back to the central intermediate (S)-reticuline, which is formed from amino acid precursors. acs.orgconaf.cl

The conversion of boldine to Secoboldine is proposed to occur through a dehydroaminative conversion, which represents a key biosynthetic rearrangement of the embedded tertiary amine within the boldine structure. rsc.orgrsc.orgresearchgate.netresearchgate.net This process leads to the cleavage of the aporphine's heterocyclic ring, resulting in the formation of the phenanthrene framework. While specific enzymes catalyzing this transformation in Peumus boldus have not been fully characterized, the pathway is supported by the co-occurrence of these alkaloids in the plant. conaf.cl

Interestingly, this transformation can also be achieved non-enzymatically. Laboratory studies have shown that boldine can be converted to Secoboldine with high efficiency using subcritical water. researchgate.netresearchgate.net Heating boldine in subcritical water at 160°C resulted in an 88% yield of Secoboldine, demonstrating that the structural rearrangement can occur without biological catalysts under certain physical conditions. researchgate.netresearchgate.net This suggests that the inherent chemical properties of the boldine molecule make it susceptible to this type of ring-opening rearrangement.

Relationship to Aporphine Alkaloids (e.g., Boldine)

Biomimetic Synthesis Approaches for Secoboldine

Biomimetic synthesis seeks to replicate nature's strategies for creating complex molecules in the laboratory. engineering.org.cnnih.govwikipedia.orgrsc.org The conversion of boldine to Secoboldine serves as a prime example, where understanding the proposed biosynthetic pathway has enabled the development of targeted synthetic methods.

The experimental replication of the biogenic pathway from boldine to Secoboldine has confirmed the potential of dehydroamination as a core strategy for accessing phenanthrene alkaloids from tertiary amine precursors. rsc.orgrsc.orgresearchgate.netresearchgate.net This reaction involves the elimination of the amine group and a hydrogen atom from the precursor molecule, leading to the formation of a new double bond and the characteristic ring-opened structure of Secoboldine. This approach is central to the biomimetic synthesis, directly mimicking the proposed key step in the natural formation of Secoboldine.

The biomimetic synthesis of Secoboldine and related compounds relies on mimicking the amine-derived molecular rearrangements observed in nature. rsc.orgrsc.orgresearchgate.netresearchgate.net A general strategy for this transformation involves a deaminative ring contraction cascade. rsc.orgrsc.org This multi-event process is proposed to proceed through a sequence that includes:

Amine Methylation : The tertiary amine of the precursor is methylated, converting it into a quaternary ammonium (B1175870) cation.

nih.govrsc.org-Stevens Rearrangement : The resulting ammonium cation undergoes a base-induced nih.govrsc.org-Stevens rearrangement. rsc.orgrsc.orgresearchgate.net

Dehydroamination/Hofmann Elimination : The rearranged tertiary amine then undergoes a dehydroamination or Hofmann-type elimination to yield the final phenanthrene product. rsc.orgresearchgate.net

This build-cyclize-contract strategy highlights the utility of mimicking nature's rearrangement pathways for the convergent and efficient synthesis of densely substituted polycyclic aromatic compounds like Secoboldine. rsc.orgrsc.org

Chemical Synthesis and Derivatization of Secoboldine

Total Synthesis Strategies for the Secoboldine Scaffold

While the primary route to secoboldine is through the semisynthesis from boldine (B1667363), the principles of total synthesis for related phenanthrene (B1679779) alkaloids are relevant to understanding the construction of the core secoboldine scaffold. These strategies are generally complex and can be divided into multi-step linear sequences and more efficient convergent approaches.

A general approach might involve:

Synthesis of substituted stilbene (B7821643) intermediates.

Photochemical or transition-metal-catalyzed cyclization (e.g., Mallory reaction) to form the phenanthrene core. rsc.orgresearchgate.net

Functional group manipulation to introduce the specific substituents found on the secoboldine scaffold.

For a secoboldine-type scaffold, a convergent approach might involve the synthesis of two key aryl fragments that are then coupled, for instance, via a Suzuki or other cross-coupling reaction, to form a biaryl system. This is then followed by ring-closing reactions to complete the phenanthrene structure. rsc.orgresearchgate.net A notable development in this area is the use of deaminative ring contraction cascades, which can provide a concise route to polycyclic heteroaromatics from tertiary amine precursors. rsc.orgresearchgate.netresearchgate.netchemrxiv.org

Multi-Step Synthetic Routes

Semisynthesis of Secoboldine from Related Natural Products

The most common and practical method for obtaining secoboldine is through the chemical transformation of boldine, a readily available natural aporphine (B1220529) alkaloid. clockss.orgresearchgate.netresearchgate.netdntb.gov.ua

The conversion of boldine to secoboldine involves the opening of the B-ring of the aporphine structure to form the phenanthrene skeleton. rsc.orgresearchgate.net This transformation is a key step and can be achieved through various methods.

A particularly efficient and environmentally friendly method for the conversion of boldine to secoboldine utilizes subcritical water. epa.govresearchgate.net This "one-pot" technique involves heating boldine in water at temperatures between 100 and 230°C. epa.govresearchgate.net This method offers several advantages:

Quantitative Yield: It can produce a quantitative yield of secoboldine. researchgate.net

No Catalysts: The reaction proceeds without the need for any catalytic additives. epa.govresearchgate.net

Environmentally Benign: It avoids the use of expensive and toxic organic solvents. epa.govresearchgate.net

Rapid Reaction: The preparation of secoboldine can be completed in as little as 30 minutes. researchgate.net

The optimal temperature for this conversion has been reported to be around 160°C, providing an 88% yield. researchgate.net The structure of the resulting secoboldine is confirmed by NMR and ESI-MS analysis. epa.govresearchgate.net

Table 1: Subcritical Water-Mediated Conversion of Boldine to Secoboldine

| Parameter | Value | Reference |

| Reactant | Boldine | epa.govresearchgate.net |

| Solvent | Water | epa.govresearchgate.net |

| Temperature Range | 100 - 230°C | epa.govresearchgate.net |

| Optimal Temperature | 160°C | researchgate.net |

| Reaction Time | 30 minutes | researchgate.net |

| Yield | Quantitative (up to 88%) | researchgate.netresearchgate.net |

| Catalysis | None required | epa.govresearchgate.net |

Besides subcritical water, other methods have been employed for the transformation of boldine. One common method involves the solvolysis of boldine by refluxing it in a mixture of ethanol (B145695) and 1M ammonium (B1175870) acetate. clockss.org This procedure has been reported to yield crystalline secoboldine in good yields (e.g., 79%). clockss.org

Table 2: Comparison of Methods for Boldine to Secoboldine Conversion

| Method | Reagents/Conditions | Yield | Reference |

| Subcritical Water | Water, 160°C | 88% | researchgate.net |

| Solvolysis | EtOH, 1M NH4OAc, reflux | 79% | clockss.org |

Transformation of Boldine to Secoboldine

Subcritical Water-Mediated Conversions

The modification of naturally occurring compounds is a cornerstone of medicinal chemistry, aiming to enhance therapeutic properties and explore the relationship between a molecule's structure and its biological function. Secoboldine, a phenanthrene alkaloid derived from precursors like the aporphine alkaloid boldine, serves as a scaffold for such synthetic exploration. rsc.orgrsc.orgresearchgate.net The chemical manipulation of the secoboldine core allows for the creation of novel derivatives with potentially altered or improved bioactivities.

Introduction of Functional Groups for Enhanced Bioactivity

The strategic introduction of specific functional groups onto the secoboldine skeleton is a key method for potentially enhancing its biological activity. This process involves targeted chemical reactions to append new atoms or molecular moieties to the core structure. The goal is to modify the compound's physicochemical properties, such as polarity, lipophilicity, and electronic distribution, which can in turn influence its interaction with biological targets. ontosight.ai

A notable example of this approach is the synthesis of 2-Bromo-N-methylsecoboldine. ontosight.ai In this derivative, two distinct functional groups have been added to the parent secoboldine molecule:

Bromine atom: A bromine atom is introduced at the 2-position of the phenanthrene core. Halogenation is a common strategy in medicinal chemistry to increase a molecule's potency and metabolic stability.

N-methyl group: An N-methyl group is added, involving the alkylation of the nitrogen atom. This modification can alter the basicity of the nitrogen and affect how the molecule binds to receptors or enzymes.

The synthesis of this specific derivative requires precise reaction conditions to ensure the selective addition of these groups to the desired positions on the secoboldine molecule. ontosight.ai The creation of such modified compounds is central to the investigation of how structural changes can lead to molecules with interesting or enhanced biological properties. ontosight.ai Research into the biological effects of these new derivatives is an active area of study, contributing to the broader field of medicinal chemistry. ontosight.ai

Preparation of Analogs for Structure-Activity Relationship Studies

The synthesis of analogs is fundamental to conducting structure-activity relationship (SAR) studies. SAR investigations aim to decipher how specific parts of a molecule contribute to its biological effects. By creating a series of related compounds (analogs) and evaluating their activity, researchers can identify the key structural features required for a desired biological outcome.

The compound 2-Bromo-N-methylsecoboldine serves as a prime example of a secoboldine analog prepared for such studies. ontosight.ai By comparing the biological activity of this analog to that of the parent secoboldine, researchers can infer the influence of the bromo and N-methyl groups. This process is a foundational aspect of drug discovery and development, where structural modifications are systematically made to optimize biological activity. ontosight.ai

The general strategy involves:

Synthesis of a Lead Compound: Starting with a known natural product, such as secoboldine.

Creation of Analogs: Synthesizing derivatives with specific and controlled structural changes. This can involve adding, removing, or modifying functional groups.

Biological Evaluation: Testing the analogs in various in vitro and in vivo assays to measure their efficacy and potency. ontosight.ai

SAR Analysis: Correlating the structural changes with the observed biological activity to build a model of how the molecule interacts with its target.

Investigations into derivatives like 2-Bromo-N-methylsecoboldine are ongoing and highlight the importance of structural modification in the quest to develop new therapeutic agents from natural product leads. ontosight.ai

Data Table of Secoboldine and its Derivative

| Compound Name | Parent Compound | Chemical Modification(s) | Purpose of Modification |

| 2-Bromo-N-methylsecoboldine | Secoboldine | - Bromine substitution at the 2-position- Addition of an N-methyl group | To investigate potential biological activities and explore structure-activity relationships. ontosight.ai |

Structural Elucidation and Spectroscopic Characterization of Secoboldine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Secoboldine Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like secoboldine. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

One-dimensional (1D) NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. researchgate.net

Specific chemical shifts in the ¹H and ¹³C NMR spectra of secoboldine are crucial for its identification. For instance, the presence of methoxyl groups is often indicated by sharp singlet signals in the ¹H NMR spectrum. ljmu.ac.uk Aromatic protons typically resonate in the downfield region of the spectrum, and their coupling patterns can help determine their relative positions on the aromatic rings. researchgate.net

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| H-9 | 7.58 | d | 9.2 |

| H-10 | 8.03 | d | 9.2 |

| H-2' | 6.97 | d | 4.0 |

| H-3' | 6.20 | d | 4.0 |

| H-5 | 8.96 | s | |

| H-8 | 7.36 | s | |

| H-2 | 7.14 | s | |

| OCH₃ | 3.87 | s | |

| OCH₃ | 4.11 | s |

Data sourced from a study on a related phenanthrene (B1679779) alkaloid. ljmu.ac.uk

| Carbon | Chemical Shift (δ ppm) |

|---|---|

| C-1 | Not specified |

| C-2 | Not specified |

| C-3 | Not specified |

| C-4 | Not specified |

| C-4a | Not specified |

| C-4b | Not specified |

| C-5 | Not specified |

| C-6 | Not specified |

| C-7 | Not specified |

| C-8 | Not specified |

| C-8a | Not specified |

| C-9 | Not specified |

| C-10 | Not specified |

| C-10a | Not specified |

| C-11 | Not specified |

| C-12 | Not specified |

| OCH₃ | Not specified |

| OCH₃ | Not specified |

Specific chemical shifts for the carbon atoms of secoboldine derivatives can be fully assigned through 2D NMR experiments. researchgate.netljmu.ac.uk

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like secoboldine. researchgate.net These techniques reveal correlations between different nuclei, providing information about their connectivity through chemical bonds.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduepfl.ch For secoboldine, COSY spectra would show correlations between adjacent protons on the aromatic rings and within any aliphatic side chains. ljmu.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (one-bond correlation). epfl.chyoutube.com This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to four bonds. princeton.eduepfl.ch HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule by observing correlations between protons and carbons in different parts of the structure. emerypharma.com For example, correlations from methoxy (B1213986) protons can confirm their position on the aromatic ring. mdpi.com

1D NMR Techniques (1H, 13C)

Mass Spectrometry (MS) in Secoboldine Characterization

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. libretexts.org

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like alkaloids without causing significant fragmentation. wikipedia.orgnih.gov In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating gaseous ions. stanford.edu This method is often used to confirm the molecular weight of secoboldine and its derivatives. epa.govnih.gov The resulting mass spectrum typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts, such as [M+Na]⁺. clockss.orgnih.gov

While ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer to gain structural information. wikipedia.orgtutorchase.com By analyzing the fragmentation pattern, it is possible to deduce the structure of the parent molecule. libretexts.orgcreative-proteomics.com The way a molecule breaks apart can reveal the presence of specific functional groups and how different parts of the molecule are connected. tutorchase.com Although detailed fragmentation patterns for secoboldine were not available in the search results, this technique remains a powerful tool for the structural elucidation of related alkaloids.

Electrospray Ionization Mass Spectrometry (ESI-MS)

X-ray Crystallography for Absolute Configuration Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.netnih.gov This technique involves diffracting X-rays off a single crystal of the compound. chem-soc.si The resulting diffraction pattern can be used to calculate the precise positions of all atoms in the molecule.

For chiral molecules like secoboldine, X-ray crystallography can distinguish between enantiomers, which is crucial for understanding their biological activity. researchgate.net The determination of the absolute configuration is possible through the analysis of anomalous scattering effects. mit.edu While the search results mention the use of the Cambridge Structural Database for the three-dimensional structure of secoboldine, indicating that a crystal structure likely exists, specific details of its X-ray crystallographic analysis were not found. nih.gov

Computational Chemistry Approaches in Secoboldine Structural Analysis

Computational chemistry provides powerful tools for understanding the three-dimensional structure of molecules like secoboldine and predicting their interactions with biological targets. These in silico methods complement experimental data, offering insights into the structure-activity relationships that govern the biological effects of this phenanthrene alkaloid.

Molecular Modeling and Docking Studies

Molecular modeling and docking are central to investigating how secoboldine interacts with proteins at an atomic level. These studies computationally place the ligand (secoboldine) into the binding site of a target protein, predict its preferred orientation, and estimate the strength of the interaction, often expressed as binding energy.

The three-dimensional crystallographic structure of secoboldine serves as the foundational model for these computational studies and is available in the Cambridge Structural Database (CSD) with the reference code OLIDES. nih.gov This experimentally determined structure provides the precise coordinates necessary for accurate docking simulations.

Several studies have employed molecular docking to explore the inhibitory potential of secoboldine against various biological targets.

DNA Topoisomerase I of Streptococcus pneumoniae : Docking calculations were performed to understand the inhibitory effect of secoboldine on pneumococcal DNA topoisomerase I (TopA). nih.gov Using the GOLD (Genetic Optimization for Ligand Docking) software, which utilizes a genetic algorithm, researchers found strong interactions between the alkaloid and the nucleotide-binding site of the enzyme in its closed conformation. nih.gov The methodology allowed for full flexibility of the secoboldine ligand and partial flexibility of the protein, ensuring a comprehensive search for the optimal binding pose. nih.gov The results of these docking calculations correlated well with the experimentally observed inhibitory effects on the enzyme. nih.gov

Human Acetylcholinesterase (AChE) : In a study evaluating various alkaloids as potential inhibitors of human acetylcholinesterase, an enzyme relevant to Alzheimer's disease, secoboldine was analyzed using the AutoDock Vina 1.2 software. iiarjournals.org The docking simulation predicted a favorable binding affinity for secoboldine. iiarjournals.org The visualization of these interactions was carried out using software like Discovery Studio Visualizer to understand the specific bonds formed between the ligand and the amino acid residues in the enzyme's binding pocket. iiarjournals.org

SARS-CoV-2 Main Protease (Mpro) : Secoboldine was also identified in in silico screening studies as having good inhibitory potential against the main protease of the SARS-CoV-2 virus, a key enzyme in the viral replication cycle. nih.gov

These studies highlight the utility of molecular docking in identifying and rationalizing the biological activity of secoboldine against diverse protein targets.

| Target Protein | Docking Software | Key Findings/Reported Values | Reference |

|---|---|---|---|

| DNA Topoisomerase I (S. pneumoniae) | GOLD (Genetic Optimization for Ligand Docking) | Strong interaction with the nucleotide-binding site; correlation with inhibitory effect. | nih.gov |

| Human Acetylcholinesterase (AChE) | AutoDock Vina 1.2 | Binding Energy: -8.9 kcal/mol. | iiarjournals.org |

| SARS-CoV-2 Main Protease | Not Specified | Identified as having good inhibitory potential in an in silico study. | nih.gov |

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be obtained by rotation about single bonds. The specific conformation of secoboldine is crucial for its ability to bind to and interact with biological receptors.

The primary source for secoboldine's conformation is its crystal structure, which provides a detailed, static picture of the molecule in the solid state. nih.gov This experimentally verified structure is the starting point for most computational analyses. However, in a biological environment, the molecule is flexible. Docking programs often account for this by allowing the ligand's bonds to rotate freely during the simulation, enabling it to adopt the most energetically favorable conformation within the protein's binding site. nih.gov

While specific, detailed conformational analysis studies focusing solely on the various rotamers of secoboldine are not widely published, the importance of its three-dimensional structure is implicitly acknowledged in molecular modeling research. For instance, studies on related compounds have highlighted how specific torsion angles in the molecular backbone can create steric hindrance, preventing effective binding to a target like acetylcholinesterase. clockss.org A detailed conformational study was conducted on similar N-alkyl-1-benzyltetrahydroisoquinoline alkaloids to aid in the design of dopamine (B1211576) D1 receptor inhibitors, underscoring the relevance of this type of analysis for the broader class of isoquinoline-derived alkaloids. Therefore, understanding the conformational possibilities and limitations of the secoboldine structure is an essential aspect of predicting its biological interactions.

Pharmacological and Biological Activity Investigations of Secoboldine

Antioxidant Activity Studies

The antioxidant properties of secoboldine, a phenanthrene (B1679779) seco-alkaloid derived from the aporphine (B1220529) alkaloid boldine (B1667363), have been a subject of scientific investigation. researchgate.net Studies have explored its capacity to counteract oxidative stress, a phenomenon implicated in various pathologies. uchile.clnih.gov Research into its antioxidant potential has been conducted using various in vitro and in vivo models.

The in vitro antioxidant activity of secoboldine has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net This common method assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. medcraveonline.commdpi.com The reduction of the DPPH radical is measured by a decrease in absorbance at a specific wavelength, which indicates the scavenging capacity of the tested compound. medcraveonline.com

In comparative studies, phenanthrene alkaloids, including secoboldine (s-BD), have demonstrated higher antioxidant activity in the DPPH test than their aporphine precursors, such as boldine (BD). researchgate.net This suggests that the structural transformation from an aporphine to a phenanthrene seco-alkaloid enhances its radical scavenging potential.

Table 1: Comparative Antioxidant Activity of Secoboldine and Boldine

| Compound | Alkaloid Type | Relative Antioxidant Activity (DPPH Assay) |

|---|---|---|

| Secoboldine | Phenanthrene | Higher |

| Boldine | Aporphine | Lower |

Data derived from comparative statements in scientific literature. researchgate.net

Antioxidants can exert their effects through various cellular mechanisms, including the enhancement of endogenous antioxidant enzyme activity and the direct protection of cellular components from oxidative damage. nih.gov Key antioxidant enzymes within cells include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), which work in concert to neutralize reactive oxygen species (ROS). nih.gov Antioxidants may also protect crucial biomolecules like lipids, proteins, and nucleic acids from oxidative attack. uchile.cl

While secoboldine has been identified as a potent antioxidant, detailed studies specifically elucidating its influence on cellular antioxidant enzymes and pathways are limited in the available literature. However, its precursor, boldine, has been shown to exert significant cytoprotective effects in models of oxidative stress, protecting cells such as hepatocytes and red blood cells from damage. uchile.cl This suggests that related compounds may interact with complex cellular defense systems, a promising area for future research into secoboldine's specific mechanisms.

The in vivo antioxidant capacity of secoboldine has been investigated using a bioluminescent test system that employs genetically modified E. coli strains. researchgate.net This method allows for the assessment of a compound's ability to mitigate oxidative stress within a living biological system.

Experiments conducted with this model revealed that phenanthrene alkaloids, specifically seco-boldine, exhibit greater antioxidant activity compared to their aporphine precursors. researchgate.net This in vivo result corroborates the findings from in vitro assays like the DPPH test, providing stronger evidence for the enhanced antioxidant efficacy of secoboldine following its structural modification from boldine. researchgate.net

Cellular Antioxidant Mechanisms

Neurobiological Activity Investigations

Beyond its antioxidant effects, secoboldine has been explored for its potential activity within the nervous system, particularly its interaction with key enzymes involved in neurotransmission.

Acetylcholinesterase (AChE) is a critical enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine, thereby terminating nerve impulse transmission. wikipedia.orgnih.gov The inhibition of AChE is a key therapeutic strategy for conditions characterized by a deficit in cholinergic function. nih.gov

Studies have demonstrated that secoboldine functions as an inhibitor of the AChE enzyme. researchgate.netdntb.gov.ua Research comparing secoboldine to its parent compound, boldine, and other related alkaloids found that secoboldine possesses a superior inhibitory activity. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was found to be lower for secoboldine (IC50 = 0.21 mM) than for boldine (IC50 = 0.29 mM), indicating that secoboldine is a more potent AChE inhibitor. researchgate.netdntb.gov.ua

Table 2: Comparative Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | Alkaloid Type | IC50 Value (mM) |

|---|---|---|

| Seco-glaucine | Phenanthrene | 0.04 |

| Secoboldine | Phenanthrene | 0.21 |

| Boldine | Aporphine | 0.29 |

| Glaucine (B1671577) | Aporphine | 0.44 |

Data from in vitro studies using Ellman's method. researchgate.netdntb.gov.ua

The investigation of secoboldine's anticholinesterase activity was conducted in vitro using Ellman's method. researchgate.netdntb.gov.ua This widely used colorimetric assay is designed to measure the activity of cholinesterases. nih.govnih.gov The method utilizes a substrate, typically acetylthiocholine, which is hydrolyzed by AChE to produce thiocholine (B1204863). The resulting thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate a yellow-colored anion, the concentration of which is quantified spectrophotometrically. nih.govbmglabtech.com The rate of color formation is proportional to the enzyme's activity, and a reduction in this rate in the presence of an inhibitor indicates its potency.

Through this method, the IC50 values for secoboldine and related alkaloids were determined, demonstrating its inhibitory effect on AChE. researchgate.netdntb.gov.ua While these studies established the inhibitory potency, the provided sources did not specify the detailed kinetic mechanism of inhibition (e.g., competitive, non-competitive, or mixed) for secoboldine itself.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Full Name |

|---|---|

| Secoboldine | s-BD |

| Boldine | BD |

| Seco-glaucine | s-GL |

| Glaucine | GL |

| DPPH | 1,1-diphenyl-2-picrylhydrazyl |

| Acetylcholinesterase | AChE |

| Ellman's Reagent | DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) |

| Superoxide Dismutase | SOD |

| Catalase | CAT |

| Glutathione Peroxidase | GPX |

Acetylcholinesterase (AChE) Inhibitory Mechanisms

Molecular Docking of Secoboldine to AChE

Secoboldine has been identified as a significant inhibitor of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov This inhibitory action is considered a key therapeutic strategy for conditions characterized by cholinergic deficit, such as Alzheimer's disease. nih.govnih.gov

Studies have reported the IC₅₀ value of secoboldine for AChE inhibition to be approximately 10.0 µM. nih.govresearchgate.net Molecular docking simulations, which predict the binding orientation of a ligand to a protein, have been employed to understand the interaction between secoboldine and AChE. nih.gov These computational studies are consistent with the experimentally observed inhibitory activity. nih.gov The binding energy of secoboldine to AChE has been calculated to be -8.9 kcal/mol. researchgate.net

In comparison to its parent compound, boldine, which has a reported IC₅₀ of 8.6 µM for AChE, secoboldine demonstrates slightly less potent inhibitory activity. researchgate.net The structural transformation from the aporphine skeleton of boldine to the phenanthrene structure of secoboldine is thought to influence this activity. researchgate.net Specifically, the repulsion between the N-substituent and the aromatic nucleus in secoaporphines like secoboldine may result in a distance between the nitrogen and a key oxygen atom (O3) that is less favorable for binding to the active site of AChE. pharmanet.com.br

Neuroprotective Effects in In Vitro Neuronal Models

The neuroprotective potential of alkaloids, including those related to secoboldine, has been a subject of scientific investigation. Neuroprotection aims to slow the loss of neurons in neurodegenerative diseases through various mechanisms such as reducing oxidative stress, mitochondrial dysfunction, and inflammation. mdpi.com While direct studies on secoboldine's neuroprotective effects in in vitro neuronal models are not extensively detailed in the provided results, the broader class of isoquinoline (B145761) alkaloids, to which secoboldine belongs, has shown promise. nih.gov For instance, some alkaloids have demonstrated the ability to protect against H₂O₂-induced toxicity in neuroblastoma cells. mdpi.com

Modulation of Neurotransmitter Systems (e.g., Adrenergic, Dopaminergic)

The influence of aporphine alkaloids, the class from which secoboldine is derived, on adrenergic and dopaminergic systems has been explored. researchgate.net For example, the parent compound, boldine, has been shown to interact with both α-1 and α-2 adrenergic receptors. frontiersin.org It acts as an antagonist at α-1-adrenergic receptors, blocking norepinephrine-induced contractions in smooth muscle. frontiersin.org

Regarding the dopaminergic system, boldine has been found to displace dopamine (B1211576) receptor agonists in rat brain slices with IC₅₀ values in the low-micromolar range. frontiersin.org However, in vivo studies did not show displacement of radiolabeled dopaminergic ligands at a dose of 40 mg/kg, suggesting that higher doses might be required for observable anti-dopaminergic effects in a living organism. frontiersin.org While these findings pertain to boldine, they provide a basis for understanding the potential interactions of structurally related compounds like secoboldine with these neurotransmitter systems.

Anti-inflammatory Activity Studies

In Vitro Modulation of Inflammatory Mediators

Secoboldine has demonstrated the ability to modulate inflammatory mediators in in vitro settings. In a study investigating the effects of angiotensin-II (Ang-II), a known inflammatory agent, secoboldine was shown to reduce the release of macrophage inflammatory protein-2 (MIP-2) after 4 hours of administration. nih.govdntb.gov.ua MIP-2, also known as CXCL2, is a chemokine that plays a role in neutrophil recruitment during inflammation. nih.govwikigenes.org Additionally, in endothelial cells stimulated with Ang-II, secoboldine was among the alkaloids tested that significantly inhibited the generation of reactive oxygen species (ROS), which are also implicated in the inflammatory process. nih.govdntb.gov.ua

Investigation of Immune Cell Response (e.g., Neutrophil Recruitment) in Animal Models

In animal models, secoboldine has been shown to inhibit neutrophil recruitment, a key event in the inflammatory response. nih.gov When administered intraperitoneally, secoboldine inhibited Ang-II-induced neutrophil infiltration into the peritoneal cavity by 55% at 8 hours. nih.govdntb.gov.uaresearchgate.net Furthermore, in studies observing leukocyte-endothelial cell interactions in the rat mesentery, superfusion with 1 µM secoboldine inhibited the significant increase in these interactions and the up-regulation of P-selectin induced by Ang-II. nih.govdntb.gov.uaresearchgate.net P-selectin is an adhesion molecule crucial for the initial tethering of leukocytes to the endothelium.

Receptor-Level Interactions (e.g., PAF Receptor Blockade)

The anti-inflammatory effects of secoboldine and related compounds appear to be mediated, in part, through interactions with specific receptors. While a direct IC₅₀ value for secoboldine's blockade of the platelet-activating factor (PAF) receptor is not provided, studies on the structurally similar compound boldine methine (BM) show it blocks the PAF receptor on human neutrophils with an IC₅₀ of 28.2 µM. nih.govdntb.gov.ua This suggests that PAF receptor blockade is a potential mechanism of action for this class of compounds. In vitro studies have also shown that secoboldine, along with other phenanthrene alkaloids, inhibits platelet aggregation induced by various agents, including PAF. oup.com

Interactive Data Tables

Table 1: Molecular Docking and Enzyme Inhibition Data for Secoboldine

| Compound | Target Enzyme | IC₅₀ (µM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Secoboldine | Acetylcholinesterase (AChE) | 10.0 nih.govresearchgate.net | -8.9 researchgate.net |

Table 2: In Vivo Anti-inflammatory Effects of Secoboldine

| Model | Treatment | Effect | % Inhibition | Time Point |

|---|---|---|---|---|

| Ang-II-induced peritonitis | Secoboldine | Inhibition of neutrophil infiltration | 55% nih.govdntb.gov.uaresearchgate.net | 8 hours |

Antiproliferative and Anticancer Mechanism Investigations of Secoboldine

Secoboldine, an alkaloid compound, has been the subject of investigations into its potential as an antiproliferative and anticancer agent. Research has explored its effects on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its influence on the cell cycle.

Cytotoxic Effects in Cancer Cell Lines (In Vitro)

The cytotoxic activity of secoboldine and related seco-aporphine alkaloids has been evaluated in various human cancer cell lines. While specific IC50 values for secoboldine are not extensively detailed in the provided search results, the broader class of seco-entkaurenes, for instance, has demonstrated cytotoxic effects. For example, caracasine and caracasinic acid, two seco-entkaurenes, were shown to induce cytotoxicity in a range of 2 to 25 µM and 0.8 to 12 µM, respectively, across nine human cancer cell lines. nih.gov The antiproliferative response of secoboldine and its "nor" lower homolog has been evaluated, indicating an interest in their anticancer mechanisms. researchgate.net

Table 1: Cytotoxic Activity of Seco-entkaurenes (Caracasine and Caracasinic Acid) in Human Cancer Cell Lines

| Cell Line | IC50 (µM) - Caracasine | IC50 (µM) - Caracasinic Acid |

|---|---|---|

| HeLa | >25 | 12.0 |

| MCF-7 | 15.0 | 8.5 |

| PC-3 | 18.0 | 9.0 |

| LoVo | 12.0 | 6.0 |

| X-17 | 20.0 | 10.0 |

| Jurkat E6.1 | 8.0 | 4.0 |

| Jurkat JCaM1.6 | 10.0 | 5.0 |

| U937 | 2.0 | 2.0 |

| K562 | 3.0 | 3.0 |

Data derived from a study on seco-entkaurenes, not specifically secoboldine. nih.gov

Investigation of Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. wikipedia.org This process can be initiated through two primary routes: the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. wikipedia.orgteachmeanatomy.info Both pathways converge to activate caspases, which are proteases that execute the dismantling of the cell. wikipedia.org

The intrinsic pathway is triggered by intracellular stresses like DNA damage, leading to the release of cytochrome c from the mitochondria. teachmeanatomy.infoscielo.org.ar This event initiates the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase. scielo.org.arthermofisher.com The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8. teachmeanatomy.infobio-rad-antibodies.com Both initiator caspases can then activate executioner caspases, such as caspase-3, which carry out the final steps of apoptosis. thermofisher.com

The p53 tumor suppressor protein plays a significant role in inducing apoptosis, particularly in response to DNA damage. wikipedia.orgteachmeanatomy.info p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis by activating pro-apoptotic proteins. wikipedia.orgthermofisher.com

While the direct mechanisms of secoboldine-induced apoptosis are not specified in the available research, studies on other alkaloids provide a framework for potential pathways. For instance, some alkaloids have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2. frontiersin.org

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell proliferation. frontiersin.org A common strategy for anticancer agents is to induce cell cycle arrest, thereby preventing cancer cells from dividing. frontiersin.org Cell cycle arrest can occur at different checkpoints, notably G1, S, or G2/M phase. frontiersin.org

The p53/p21 and p16/pRB tumor suppressor pathways are central to regulating cell cycle arrest. frontiersin.org For example, in response to DNA damage, p53 can activate the transcription of p21, which in turn inhibits cyclin-dependent kinases (CDKs) and halts the cell cycle, often at the G1/S or G2/M transition. oncotarget.com

Research on other compounds has demonstrated the ability to induce G2/M phase arrest. oncotarget.comnih.gov This is often associated with alterations in the expression of key regulatory proteins such as cyclin B and cdc2. oncotarget.com While specific studies detailing secoboldine's effect on cell cycle progression are limited in the provided results, the investigation of its antiproliferative properties suggests that this is a plausible mechanism of action. researchgate.net

Anti-Platelet Aggregation Studies

Secoboldine has also been investigated for its potential to inhibit platelet aggregation, a key process in thrombosis.

In Vitro Assays for Platelet Aggregation Inhibition

In vitro studies have demonstrated that secoboldine exhibits potent anti-platelet aggregation activity. iamj.in These assays typically involve inducing platelet aggregation in whole blood or platelet-rich plasma using agonists like arachidonic acid (AA) or adenosine (B11128) diphosphate (B83284) (ADP) and then measuring the extent of inhibition by the test compound. nih.govmdpi.com Various methods are employed for this purpose, including light transmission aggregometry and microtiter plate methods. nih.govnih.gov

Mechanistic Insights into Anti-Platelet Effects

The mechanisms by which anti-platelet agents exert their effects are diverse. derangedphysiology.com Some, like aspirin, inhibit the cyclooxygenase-1 (COX-1) enzyme, thereby preventing the formation of thromboxane (B8750289) A2, a potent platelet aggregator. derangedphysiology.comhaembase.com Others, such as clopidogrel, are antagonists of the P2Y12 receptor, blocking the effects of ADP. derangedphysiology.comhaembase.com Another mechanism involves increasing intracellular levels of cyclic AMP (cAMP), which leads to a decrease in intracellular calcium and inhibits platelet activation. haembase.com

While the precise mechanism of secoboldine's anti-platelet effect is not fully elucidated in the provided search results, its demonstrated potent inhibitory activity suggests it may act on one or more of these established pathways. iamj.in Further research is needed to pinpoint the specific molecular targets of secoboldine in the platelet aggregation cascade.

Antimicrobial Activity Research

Secoboldine has been identified as an inhibitor of DNA topoisomerase I (Topo I) in Streptococcus pneumoniae. nih.govresearchgate.net This enzyme is crucial for managing the topological states of DNA during replication and transcription. nih.govmdpi.com The inhibition of Topo I by secoboldine disrupts the normal supercoiling of DNA, which is essential for bacterial survival. nih.govmdpi.com

In a study investigating various alkaloids, secoboldine demonstrated a concentration-dependent inhibition of the relaxation activity of S. pneumoniae Topo I. The half-maximal inhibitory concentration (IC50) for secoboldine was determined to be 559 ± 72.0 μM. nih.govresearchgate.net This inhibitory effect is believed to occur through strong interactions between the alkaloid and the nucleotide-binding site of the enzyme in its closed conformation, which blocks the enzyme's mechanism. nih.govresearchgate.net Research suggests that the interaction between the alkaloid and the enzyme is enhanced with preincubation, indicating that the compound likely interacts with the enzyme at the DNA-binding site. nih.govresearchgate.net

A notable correlation (r² = 0.96) has been observed between the inhibition of Topo I activity and the inhibition of cell growth for compounds including secoboldine, implying that DNA topoisomerase I is a significant in vivo target for these alkaloids. nih.govresearchgate.net The inhibition of this essential enzyme leads to an increase in negative DNA supercoiling, which in turn triggers a global transcriptional response in the bacterium. nih.govmdpi.com This disruption of DNA topology is a key mechanism behind the antibacterial effect of secoboldine against S. pneumoniae. nih.govmdpi.com

| Compound | IC50 for S. pneumoniae Topo I Inhibition (μM) |

| Secoboldine | 559 ± 72.0 |

Research has indicated that secoboldine exhibits antifungal activity against the opportunistic pathogen Candida albicans. ufjf.br C. albicans is a major cause of candidiasis, particularly in immunocompromised individuals. frontiersin.org

In studies evaluating the antifungal properties of various natural compounds, secoboldine was among the alkaloids that showed activity against C. albicans. ufjf.br While specific minimum inhibitory concentration (MIC) values for secoboldine against C. albicans are not extensively detailed in the provided context, related studies on other antifungal agents report MICs for susceptible strains to be in ranges such as 0.125 to 0.25 µg/mL for fluconazole. frontiersin.orgmdpi.com The development of new antifungal agents is critical due to increasing drug resistance. frontiersin.org

| Pathogen | Observed Activity of Secoboldine |

| Candida albicans | Antifungal activity demonstrated |

Antibacterial Mechanisms (e.g., DNA Topoisomerase I Inhibition against Streptococcus pneumoniae)

Other Enzyme Inhibition Studies

Secoboldine has been investigated for its potential to inhibit tyrosinase, a key enzyme in the process of melanogenesis, which is responsible for pigmentation. conaf.clsaudijournals.com Tyrosinase catalyzes the oxidation of phenols, and its inhibition is of interest for applications in cosmetics and food preservation to prevent browning. conaf.clresearchgate.net

While secoboldine was identified as a constituent in Peumus boldus, it was found in very small quantities and was not evaluated in a specific tyrosinase inhibition assay that quantified the IC50 values for other more abundant alkaloids from the plant. conaf.cl However, a separate study reported an IC50 value of 0.21 mM for the tyrosinase inhibitory activity of secoboldine. asu.ru The mechanism of tyrosinase inhibition by various compounds often involves competitive or non-competitive binding to the enzyme's active site, which contains copper ions. saudijournals.com

| Compound | IC50 for Tyrosinase Inhibition (mM) |

| Secoboldine | 0.21 |

In the search for potential antiviral agents against SARS-CoV-2, the virus responsible for COVID-19, the main protease (Mpro or 3CLpro) has been identified as a crucial drug target. nih.govplos.org This enzyme is essential for processing viral polyproteins, a critical step in the viral replication cycle. nih.govmdpi.com

In silico studies, which use computational methods like molecular docking, have been employed to screen large libraries of compounds for their potential to inhibit SARS-CoV-2 Mpro. nih.govmdpi.com These virtual screening approaches predict the binding affinity and interaction of ligands with the active site of the protease. plos.orgmdpi.com While specific docking scores or IC50 values for secoboldine from these computational studies are not detailed in the search results, the general approach involves identifying compounds that can effectively bind to key residues in the Mpro active site, such as Cys145 and His41, thereby inhibiting its function. plos.orgmdpi.com The goal of such studies is to identify promising candidates for further experimental validation as potential SARS-CoV-2 inhibitors. nih.govmdpi.com

| Target Enzyme | Method of Investigation | Relevance |

| SARS-CoV-2 Main Protease (Mpro) | In Silico Docking Studies | Identification of potential inhibitors for antiviral therapy |

Structure Activity Relationship Sar Studies of Secoboldine and Its Analogs

Identification of Key Pharmacophores for Specific Activities

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For secoboldine and its analogs, several key pharmacophoric features have been identified that are crucial for their various pharmacological effects.

In silico studies have identified the phenanthrene (B1679779) alkaloid nucleus as a key pharmacophore for antiviral activity. researchgate.net For instance, in studies investigating potential inhibitors of the main protease of SARS-CoV-2, secoboldine was among the phytoconstituents showing good inhibitory potential. researchgate.netnih.gov The interactions of secoboldine with key amino acid residues in the active site of the protease, such as His-41 and Cys-145, highlight the importance of the phenanthrene core in this activity. researchgate.net

For anti-acetylcholinesterase (AChE) activity, a key target in Alzheimer's disease treatment, the phenanthrene moiety is also considered a crucial pharmacophore. clockss.org Molecular modeling studies have suggested that the distance between the nitrogen atom (N4) and an oxygen atom (O2) in related structures is a key determinant for biological activity. clockss.org The coplanar structure of the phenanthrene moiety appears to be essential for this activity, as destruction of this planarity leads to inactive compounds. clockss.org

Furthermore, the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings of the phenanthrene structure are critical for antioxidant and anti-inflammatory activities. ontosight.aicore.ac.uk These groups contribute to the molecule's ability to scavenge free radicals and modulate inflammatory pathways. The methylenedioxy functionality, particularly at the 1,2-positions, has been associated with increased potency in some biological activities. biocrick.com

Impact of Structural Modifications on Bioactivity Profiles

Modifying the chemical structure of secoboldine can significantly alter its biological activity, providing insights into the SAR.

One of the most significant structural modifications is the conversion of the aporphine (B1220529) alkaloid boldine (B1667363) into the phenanthrene alkaloid secoboldine. This ring-opening transformation has been shown to enhance certain biological activities. For example, secoboldine exhibits higher inhibitory activity against the AChE enzyme compared to its precursor, boldine. researchgate.net

Further modifications to the secoboldine scaffold have been explored. For example, N-substitution on the secondary amine has been studied, with the N-butyl homologue showing the best activity in some cases. clockss.org However, the introduction of bulky groups can also be detrimental. For instance, the protection of the secondary amine and hydroxyl groups with a Boc group, while useful for synthetic purposes, can impact activity. clockss.org

The synthesis of various tetrahydroisoquinoline derivatives from boldine, which involves significant alteration of the phenanthrene-like structure of secoboldine, resulted in compounds that were inactive against AChE. clockss.org This finding underscores the importance of the specific phenanthrene scaffold for this particular biological activity.

The table below summarizes the impact of some structural features on the bioactivity of secoboldine and related compounds.

| Structural Feature/Modification | Impact on Bioactivity | Reference(s) |

| Phenanthrene Nucleus | Essential for antiviral and anti-acetylcholinesterase activities. | researchgate.netclockss.org |

| Aporphine to Phenanthrene (Boldine to Secoboldine) | Increased anti-acetylcholinesterase activity. | researchgate.net |

| Hydroxyl and Methoxy Groups | Crucial for antioxidant and anti-inflammatory properties. | ontosight.aicore.ac.uk |

| Methylenedioxy Group (at 1,2-positions) | Increased potency in some biological activities. | biocrick.com |

| N-substitution (e.g., N-butyl) | Can enhance activity in some analogs. | clockss.org |

| Disruption of Phenanthrene Coplanarity | Loss of anti-acetylcholinesterase activity. | clockss.org |

Computational Approaches in SAR Elucidation (e.g., QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools for understanding the SAR of secoboldine and its analogs. QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. wikipedia.orgmdpi.com

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been employed to provide insights into the structural requirements for specific activities. rsc.org These models can help in designing new compounds with improved potency. For instance, an alignment-independent 3D-QSAR study on related cholinesterase inhibitors confirmed that alkyl substitution on the aroyl moiety is a requisite for inhibitory activity. researchgate.net The study also highlighted that the presence of a hydrophobic moiety near a hydrogen bond acceptor favorably influences the inhibitory potency. researchgate.net

Molecular docking studies, another computational approach, have been used to predict the binding modes of secoboldine and its analogs with their biological targets. nih.govresearchgate.net For example, docking studies have shown that secoboldine likely binds in the middle of the AChE active site gorge. researchgate.net In the context of SARS-CoV-2, docking simulations have been used to screen herbal leads, including secoboldine, for their potential to inhibit the main protease. nih.gov

These computational approaches not only help in elucidating the SAR but also guide the synthesis of new, more effective analogs by predicting their biological activity before they are synthesized. nih.govnih.gov

Analytical Methodologies for Secoboldine Quantification and Detection in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for analyzing secoboldine in complex biological samples. nih.govijpsjournal.com Techniques such as Ultra-High Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for this purpose. gentechscientific.comshimadzu.comcreative-proteomics.com The choice between these methods often depends on the volatility and thermal stability of the analyte. shimadzu.comcreative-proteomics.com

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a preferred method for the quantification of secoboldine and related compounds in biological matrices due to its high sensitivity, selectivity, and speed. nih.govmeasurlabs.comresearchgate.net This technique allows for the separation of analytes from complex mixtures with high resolution, followed by their specific detection and quantification based on their mass-to-charge ratio. researchgate.netlcms.cz

Research has demonstrated the successful application of UPLC-MS/MS for the analysis of boldine (B1667363) and its metabolites, which would include secoboldine, in plasma. researchgate.net These methods typically involve a protein precipitation step, often with acetonitrile, to prepare the sample, followed by chromatographic separation on a C18 column. nih.govfrontiersin.org Detection is commonly achieved using multiple reaction monitoring (MRM) in positive ion mode, which enhances the specificity and sensitivity of the assay. nih.govfrontiersin.orgmdpi.com For instance, a UPLC-MS/MS method developed for quantifying six active compounds in rat plasma after oral administration of a traditional Chinese medicine demonstrated good linearity with lower limits of quantification ranging from 0.558 to 1.566 ng/mL for the various analytes. nih.gov The intra- and inter-day precision for these analytes was within 8.24%, and the accuracy was between -10.05% and 9.87%. nih.gov The extraction recovery for each analyte was reported to be between 80.02% and 96.12%. nih.gov

Table 1: Illustrative UPLC-MS/MS Method Parameters for Analysis of Related Compounds in Rat Plasma

| Parameter | Value | Reference |

| Chromatography System | UPLC | nih.gov |

| Mass Spectrometer | Triple Quadrupole | nih.gov |

| Column | Waters Acquity Cortecs C18 | nih.gov |

| Mobile Phase | Acetonitrile and 0.1% formic acid | mdpi.com |

| Ionization Mode | Positive Ion Electrospray | frontiersin.orgmdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govfrontiersin.orgmdpi.com |

| Sample Preparation | Protein precipitation with acetonitrile | nih.gov |

This table presents a generalized summary of typical UPLC-MS/MS parameters based on methods developed for similar compounds and is for illustrative purposes.

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the identification and quantification of chemical compounds in various samples. gentechscientific.comshimadzu.com The primary difference lies in the mobile phase used for separation, with GC-MS employing a gas and LC-MS using a liquid. gentechscientific.comshimadzu.com

GC-MS is well-suited for volatile and thermally stable compounds. shimadzu.com For non-volatile compounds like many alkaloids, derivatization may be necessary to increase their volatility. creative-proteomics.com The electron ionization (EI) typically used in GC-MS results in extensive fragmentation, creating a characteristic mass spectrum that can be used for identification. chromatographyonline.com

LC-MS, on the other hand, is ideal for a wider range of compounds, including those that are non-volatile or thermally labile, making it highly suitable for the analysis of secoboldine. shimadzu.comnih.gov Electrospray ionization (ESI) is a common ionization technique in LC-MS that generates an intact molecular ion, which can then be fragmented in the mass spectrometer to provide structural information. chromatographyonline.com LC-MS methods generally offer high sensitivity and specificity, often with simpler sample preparation procedures compared to GC-MS. nih.gov

The development of a robust LC-MS method for secoboldine would involve optimizing several key parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometric conditions to achieve the desired separation and sensitivity. mdpi.com

Table 2: Comparison of GC-MS and LC-MS for Secoboldine Analysis

| Feature | GC-MS | LC-MS |

| Analyte Volatility | Requires volatile compounds (derivatization may be needed) | Suitable for non-volatile and thermally labile compounds |

| Sample Preparation | Can be more complex, may require derivatization | Often simpler, direct injection of liquid samples possible |

| Ionization Technique | Typically Electron Ionization (EI) | Commonly Electrospray Ionization (ESI) or APCI |

| Fragmentation | Extensive fragmentation, good for library matching | Controlled fragmentation (MS/MS), provides structural information |

| Sensitivity | Generally good | Often provides higher sensitivity (lower limits of detection) |

UHPLC-MS/MS Applications

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric and spectrofluorometric methods offer alternative approaches for the quantification of analytes. nih.govscielo.org.mx These techniques are based on the principle of measuring the absorbance or fluorescence of a substance, respectively. nih.govscielo.org.mx

While highly sensitive chromatographic methods are often preferred for complex matrices, spectrophotometric and spectrofluorometric assays can be developed for specific applications. researchgate.netnih.gov These methods can be simple and cost-effective. For instance, a method could potentially be developed based on the reaction of secoboldine with a specific reagent to produce a colored or fluorescent product. nih.govscielo.org.mx The intensity of the color or fluorescence would then be proportional to the concentration of secoboldine. The development of such an assay would require careful optimization of reaction conditions, such as pH, temperature, and reagent concentration, to ensure accuracy and reproducibility. scielo.org.mx A spectrophotometric assay was successfully developed to measure the activity of a cysteine desulfurase enzyme by monitoring the absorbance of reaction intermediates. mdpi.com

Bioanalytical Method Validation for Research Applications

The validation of any bioanalytical method is crucial to ensure the reliability and reproducibility of the data generated, particularly for research applications that may inform further studies. nih.goveuropa.eubioanalysis-zone.comlabmanager.com Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidelines for bioanalytical method validation. europa.eubioanalysis-zone.com

A full validation of a bioanalytical method establishes its suitability for its intended purpose and typically assesses the following parameters: europa.eueuropa.eu

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the measured concentration to the true concentration. nih.gov

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

For research applications, the validation should be sufficiently robust to ensure that the data are reliable and can be confidently interpreted. europa.eu

Table 3: Key Parameters in Bioanalytical Method Validation

| Parameter | Description |

| Selectivity | Differentiates analyte from other sample components. |

| Accuracy | How close the measured value is to the true value. |

| Precision | Reproducibility of the measurement. |

| Linearity | Proportionality of the signal to the analyte concentration. |

| LLOQ | Lowest quantifiable concentration with acceptable accuracy and precision. |

| Recovery | Efficiency of the sample extraction process. |

| Stability | Analyte stability under various conditions. |

Future Research Directions and Emerging Areas in Secoboldine Science

Exploration of Novel Pharmacological Targets and Mechanisms

Future investigations into secoboldine are expanding beyond its known effects to uncover new therapeutic potentials. A primary area of continued research is its role as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the pathology of neurodegenerative diseases like Alzheimer's. researchgate.netmdpi.cominformaticsjournals.co.in Studies have demonstrated that secoboldine exhibits substantial AChE inhibitory activity. researchgate.netinformaticsjournals.co.in

Emerging research also points toward other promising pharmacological pathways. For instance, secoboldine has been observed to affect neutrophil recruitment induced by angiotensin II, suggesting a potential anti-inflammatory mechanism. researchgate.net The pharmacological profile of the related aporphine (B1220529) alkaloid, boldine (B1667363), which includes vasorelaxing, immunomodulatory, and neuro-modulatory actions, offers a roadmap for exploring similar activities in secoboldine. researchgate.netuchile.cl Given that phenanthrene (B1679779) alkaloids derived from aporphine precursors can exhibit enhanced antioxidant activity compared to their parent compounds, a deeper investigation into secoboldine's cytoprotective and antioxidant-related mechanisms is warranted. researchgate.net The exploration of these diverse targets is crucial for fully understanding the therapeutic landscape of secoboldine.

Development of Advanced Synthetic Routes and Green Chemistry Strategies

The advancement of secoboldine from a laboratory curiosity to a potential therapeutic agent hinges on the development of efficient and sustainable synthetic methods. A significant breakthrough in this area is the use of subcritical water (SCW) as a medium for the transformation of aporphine alkaloids into their phenanthrene seco-isomers, such as secoboldine. researchgate.net This method represents a significant step towards green chemistry, as it avoids the use of hazardous catalytic additives. researchgate.net The process has been shown to achieve high yields, with the transformation of the model aporphine glaucine (B1671577) to secoglaucine reaching around 80%. researchgate.net

Future research in this domain should focus on optimizing these green synthetic routes. This includes adhering to the core principles of green chemistry, such as maximizing atom economy, utilizing renewable feedstocks, and designing processes that are energy-efficient. opcw.orgsnu.ac.kr The goal is to create synthetic pathways that are not only high-yielding but also environmentally benign, minimizing waste and avoiding the use of toxic solvents and reagents. opcw.orgmdpi.com The application of biocatalysis, which uses enzymes to perform chemical transformations, represents another promising green chemistry strategy that could be adapted for secoboldine synthesis, offering high selectivity and biodegradability. mdpi.com

Chemoinformatics and Artificial Intelligence in Secoboldine Drug Discovery Research

Chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. frontiersin.orgnih.gov These computational techniques are particularly valuable in the early stages of research for natural products like secoboldine. Molecular docking, a key computational method, has already been employed to predict the favorable binding orientation of secoboldine at the active site of human acetylcholinesterase, providing a theoretical basis for its inhibitory activity. iiarjournals.org

Table 1: Molecular Docking Scores of Selected Alkaloids Against Acetylcholinesterase This table presents the binding affinity (in kcal/mol) of secoboldine and other alkaloids as predicted by molecular docking studies. A more negative score indicates a stronger predicted binding affinity.

| Compound | Binding Affinity (kcal/mol) |

| Dehydrocorydaline | -10.0 |

| Canadine | -9.9 |

| Annotine | -9.9 |

| Secoboldine | -8.9 |

| Serpentine | -8.9 |

| 1-O-Acetyllycorine | -8.8 |

| Assoanine | -8.8 |

| Laurotetanine | -8.8 |

| E-Buxenone | -7.8 |

| Rivastigmine | -7.8 |

| Data sourced from In Vivo. iiarjournals.org |

Preclinical Development Considerations and Research Gaps

For secoboldine to progress toward clinical application, several critical gaps in the preclinical data must be addressed. A robust preclinical data package is fundamental for a successful transition to human trials. eccrt.comtoxhub-consulting.com A primary research gap is the lack of comprehensive pharmacokinetic and pharmacodynamic (PK/PD) data. nih.gov Understanding how secoboldine is absorbed, distributed, metabolized, and excreted is essential for designing future studies.

Furthermore, there is a need to bridge the translational gap between preclinical models and human disease. proventainternational.com This involves utilizing more predictive animal models and ensuring that experimental designs are robust. For instance, eliminating sex bias by including both male and female subjects in preclinical studies is crucial for generating data that is representative of the whole population. mrc.ac.uk A deeper understanding of secoboldine's molecular mechanisms is also required. semanticscholar.org While its effect on acetylcholinesterase is known, the full range of its intracellular targets and signaling pathways remains to be elucidated, a gap also noted for the related compound boldine. uchile.cl Filling these knowledge gaps through carefully designed preclinical studies will be paramount for validating the therapeutic potential of secoboldine and guiding its future development. toxhub-consulting.com

Q & A

Q. How can researchers align Secoboldine studies with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

- Methodological Answer : Conduct a gap analysis via systematic reviews (PubMed, Scopus) to identify underexplored applications (e.g., neurodegenerative diseases). For ethics, follow ARRIVE 2.0 guidelines in animal studies and obtain IRB approval for human tissue use. Justify novelty through comparative molecular docking studies against existing alkaloids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.